molecular formula C10H11FO2 B1604192 Methyl 3-(4-fluorophenyl)propanoate CAS No. 2928-14-5

Methyl 3-(4-fluorophenyl)propanoate

Cat. No. B1604192
CAS RN: 2928-14-5
M. Wt: 182.19 g/mol
InChI Key: XCRXMWBQKYTDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-fluorophenyl)propanoate is an organic compound with the CAS Number: 2928-14-5 . It has a molecular weight of 182.19 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of Methyl 3-(4-fluorophenyl)propanoate is C10H11FO2 . The average mass is 182.191 Da and the monoisotopic mass is 182.074310 Da .


Physical And Chemical Properties Analysis

Methyl 3-(4-fluorophenyl)propanoate is a liquid at room temperature . It has a flash point of 91.9°C and a boiling point of 232.6±15.0°C at 760 mmHg .

Scientific Research Applications

1. Antiandrogen Activity

Methyl 3-(4-fluorophenyl)propanoate, as part of certain compound structures, has been studied for its antiandrogen activity. Specifically, derivatives like 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)propionanilide exhibit potential in treating androgen-responsive benign and malignant diseases (Tucker, Crook, & Chesterson, 1988). Another study resolved the nonsteroidal antiandrogen ICI 176334, which includes the 4-fluorophenyl group, to determine the active enantiomer's absolute configuration (Tucker & Chesterson, 1988).

2. Radiotracer Development

Compounds including the 4-fluorophenyl group have been developed as radiotracers targeting specific receptors, such as the sphingosine-1-phosphate receptor 1 (S1PR1). These tracers have applications in imaging inflammation in clinical populations, as demonstrated in studies evaluating the safety and dosimetry of such compounds (Brier et al., 2022). The automated synthesis of these radiopharmaceuticals under Good Manufacturing Practices highlights their potential for widespread clinical use (Luo et al., 2019).

3. Structural and UV Studies

The 4-fluorophenyl group, as part of various derivatives, has been subject to structural and UV studies to understand their interactions, such as with DNA. For instance, the analysis of two uracil derivatives involving the 5-fluorophenyl group revealed insights into their crystal structures and interactions with DNA (Yao, Yi, Zhou, & Xiong, 2013).

4. Anti-Inflammatory and Antitumor Activities

Several studies have investigated compounds containing the 4-fluorophenyl group for their anti-inflammatory and antitumor activities. For example, new phenolic compounds from Eucommia ulmoides Oliv. leaves, including derivatives with the 3,4-fluorophenyl group, showed anti-inflammatory effects (Ren et al., 2021). Another study synthesized and evaluated novel pyrimidinyl pyrazole derivatives for their cytotoxic activity against tumor cell lines (Naito et al., 2005).

Safety and Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

Methyl 3-(4-fluorophenyl)propanoate is a complex organic compound

Mode of Action

The mode of action of Methyl 3-(4-fluorophenyl)propanoate is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes would require further investigation.

properties

IUPAC Name

methyl 3-(4-fluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRXMWBQKYTDFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628843
Record name Methyl 3-(4-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2928-14-5
Record name Methyl 3-(4-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Crude methyl 2-bromo-3-(4-fluorophenyl)propionate in acetic acid (330 ml) was stirred and treated with zinc dust (32.75 g) in portions over 30 minutes. The mixture was stirred for an additional 30 minutes and filtered, and the filter cake was washed with acetic acid. After the filtrate was evaporated the residue was partitioned between methylene chloride and water to give crude methyl 3-(4-fluorophenyl)propionate, which was refluxed with aqueous sodium hydroxide (400 ml, 10%) for 2 hrs, cooled, treated with decolorizing carbon, and filtered. The filtrate was acidified with 5 N HCl and filtered. The filter cake was washed extensively with water to give 3-(4-fluorophenyl)propionic acid (20.0 g) as colourless crystals, mp 90° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One
Name
Quantity
32.75 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-(4-fluorophenyl)propionic acid (4.75 g, 28.2 mmol) in toluene (130 mL) and methanol (20 mL) was added trimethylsilyldiazomethane (2M solution in hexane, 16.24 mL, 32.5 mmol). The mixture was allowed to stir for 1 hour and gas evolution was observed initially. After 1 hour, the mixture became homogeneous and was quenched via addition of 3.5 mL of acetic acid. The mixture was concentrated in vacuo, and purified via column chromatography on a Biotage 65i column eluting with 0% ethyl acetate in hexanes (1 CV) followed by a gradient to 50% ethyl acetate in hexanes (over 7 CV) to furnish the desired product. 1H NMR (CDCl3, 500 MHz) δ 7.16 (dd, J=8.0 Hz, 5.6 Hz, 2H), 6.97 (t, J=8.5 Hz, 2H), 3.66 (s, 3H), 2.92 (t, J=7.5 Hz, 2H), 2.61 (t, J=7.7 Hz, 2H).
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
16.24 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(4-fluorophenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(4-fluorophenyl)propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(4-fluorophenyl)propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(4-fluorophenyl)propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(4-fluorophenyl)propanoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 3-(4-fluorophenyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.